molecular formula C19H12F2N2O2S B14101060 1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14101060
M. Wt: 370.4 g/mol
InChI Key: DUNDAFWINPHRJD-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

The synthesis of 1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the 3,4-difluorobenzyl group: This step often involves nucleophilic substitution reactions where a 3,4-difluorobenzyl halide reacts with the thieno[3,2-d]pyrimidine core.

    Addition of the phenyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acid or phenyl halides.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form various derivatives with different substituents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.

Scientific Research Applications

1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

1-(3,4-Difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases, making it a promising candidate for further drug development.

Properties

Molecular Formula

C19H12F2N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F2N2O2S/c20-14-7-6-12(10-15(14)21)11-22-16-8-9-26-17(16)18(24)23(19(22)25)13-4-2-1-3-5-13/h1-10H,11H2

InChI Key

DUNDAFWINPHRJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F

Origin of Product

United States

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